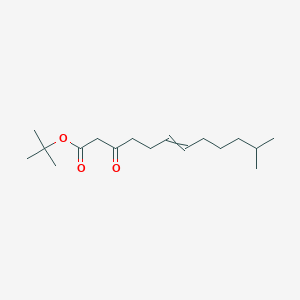
Tert-butyl 11-methyl-3-oxododec-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 11-methyl-3-oxododec-6-enoate is an organic compound with the molecular formula C17H32O3 It is a member of the ester family, characterized by the presence of a tert-butyl group, a methyl group, and a keto group on a dodec-6-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 11-methyl-3-oxododec-6-enoate typically involves esterification reactions. One common method is the reaction of 11-methyl-3-oxododec-6-enoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can be employed to achieve high conversion rates. Additionally, the purification of the product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 11-methyl-3-oxododec-6-enoate can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The ester and keto groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 11-methyl-3-oxododec-6-enoic acid.
Reduction: Formation of 11-methyl-3-hydroxydodec-6-enoate.
Substitution: Formation of tert-butyl derivatives with various functional groups.
Scientific Research Applications
Tert-butyl 11-methyl-3-oxododec-6-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 11-methyl-3-oxododec-6-enoate involves its interaction with molecular targets such as enzymes and receptors. The ester and keto groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzymatic hydrolysis, leading to the release of active metabolites.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxobutanoate
- Tert-butyl 2-methyl-3-oxobutanoate
- Tert-butyl 4-methyl-3-oxopentanoate
Uniqueness
Tert-butyl 11-methyl-3-oxododec-6-enoate is unique due to its longer carbon chain and the presence of a double bond, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
62151-26-2 |
|---|---|
Molecular Formula |
C17H30O3 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
tert-butyl 11-methyl-3-oxododec-6-enoate |
InChI |
InChI=1S/C17H30O3/c1-14(2)11-9-7-6-8-10-12-15(18)13-16(19)20-17(3,4)5/h6,8,14H,7,9-13H2,1-5H3 |
InChI Key |
SXPRPLQQFDEAMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC=CCCC(=O)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















